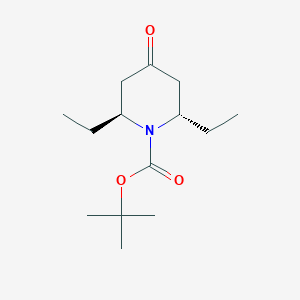

(2S,6S)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13650402

Molecular Formula: C14H25NO3

Molecular Weight: 255.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H25NO3 |

|---|---|

| Molecular Weight | 255.35 g/mol |

| IUPAC Name | tert-butyl (2S,6S)-2,6-diethyl-4-oxopiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H25NO3/c1-6-10-8-12(16)9-11(7-2)15(10)13(17)18-14(3,4)5/h10-11H,6-9H2,1-5H3/t10-,11-/m0/s1 |

| Standard InChI Key | PRRQDRLRMZGMRO-QWRGUYRKSA-N |

| Isomeric SMILES | CC[C@H]1CC(=O)C[C@@H](N1C(=O)OC(C)(C)C)CC |

| SMILES | CCC1CC(=O)CC(N1C(=O)OC(C)(C)C)CC |

| Canonical SMILES | CCC1CC(=O)CC(N1C(=O)OC(C)(C)C)CC |

Introduction

(2S,6S)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with a specific stereochemistry, indicated by the (2S,6S) notation. This compound belongs to the class of piperidine derivatives, which are widely used in pharmaceutical and chemical research due to their diverse biological activities. The tert-butyl ester group is commonly used as a protecting group in organic synthesis, allowing for selective deprotection under acidic conditions.

Synthesis and Applications

The synthesis of (2S,6S)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester typically involves the formation of the piperidine ring followed by the introduction of the ethyl groups and the tert-butyl ester. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry where piperidine derivatives are known for their potential biological activities.

Suppliers and Availability

This compound is available from several chemical suppliers, including Parchem and Capot Chemical Company Limited. Parchem provides it under the catalog number 510752, while Capot Chemical lists it as catalog number 57896 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume